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molecular formula C11H11FN2O3 B1307676 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one CAS No. 439097-58-2

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one

Cat. No. B1307676
M. Wt: 238.21 g/mol
InChI Key: BMXFDVAJYBTGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141588B2

Procedure details

To a stirring solution of 4-piperidone monohydrate hydrochloride (258.7 g, 1.68 mol) and diisopropylethylamine (590 ml, 3.39 mol) in acetonitrile (2.5 liter) is added 3,4-difluoronitrobenzene (186.3 ml, 1.68 mol). The mixture is heated to 80° C. and stirred overnight. The solvent is cooled to ambient temperature and removed under reduced pressure. The residue is partitioned between ethyl acetate and 10% aqueous HCl (1.20 liter each). The layers are shaken, and the organic layer is separated and washed with 10% HCl and saline (800 ml each). The organic layer is dried over MgSO4 and filtered. As the solvent is removed under reduced pressure a solid begins to precipitate out (˜¼ volume). The resulting slurry is cooled to 0–5° C. and filtered to afford 333.7 g of the title compound, 1H NMR (400 MHz, CDCl3) δ 2.65 (m, 4H), 3.65 (m, 4H), 6.98 (m, 1H), 7.26 (s, 1H), 8.00 (m, 1H).
Quantity
258.7 g
Type
reactant
Reaction Step One
Quantity
590 mL
Type
reactant
Reaction Step One
Quantity
186.3 mL
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.O.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.C(N(C(C)C)CC)(C)C.[F:19][C:20]1[CH:21]=[C:22]([N+:27]([O-:29])=[O:28])[CH:23]=[CH:24][C:25]=1F>C(#N)C>[F:19][C:20]1[CH:21]=[C:22]([N+:27]([O-:29])=[O:28])[CH:23]=[CH:24][C:25]=1[N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
258.7 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
Quantity
590 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
186.3 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solvent is cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl acetate and 10% aqueous HCl (1.20 liter each)
STIRRING
Type
STIRRING
Details
The layers are shaken
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed with 10% HCl and saline (800 ml each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
As the solvent is removed under reduced pressure a solid
CUSTOM
Type
CUSTOM
Details
to precipitate out (˜¼ volume)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry is cooled to 0–5° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 333.7 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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